Superior *In Vivo* Potency of B1912 Compared to Clofazimine and Rifampicin in *M. marinum* Mouse Footpad Infection
B1912 demonstrates superior *in vivo* potency compared to both clofazimine (B663) and rifampicin (RMP) in a mouse footpad model of *M. marinum* infection, requiring a lower dietary dosage to achieve a bactericidal effect [1].
| Evidence Dimension | Minimum Bactericidal Dietary Dosage |
|---|---|
| Target Compound Data | ≤0.01% |
| Comparator Or Baseline | Clofazimine (B663): 0.03%; Rifampicin (RMP): 0.03% |
| Quantified Difference | B1912 dosage is ≤33% of the dosage required for clofazimine and rifampicin |
| Conditions | Mouse footpad infection with *Mycobacterium marinum*, dietary administration |
Why This Matters
This 3-fold or greater potency advantage may allow for lower dosing in experimental models, potentially reducing compound usage and associated costs while maintaining efficacy.
- [1] Banerjee DK, Holmes IB. In vitro and in vivo studies of the action of rifampicin, clofazimine and B1912 on Mycobacterium marinum. Chemotherapy. 1976;22(3-4):242-252. doi:10.1159/000221931 View Source
